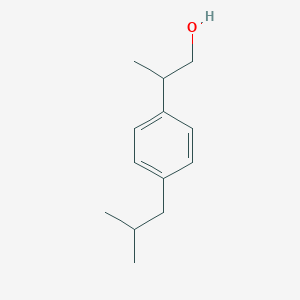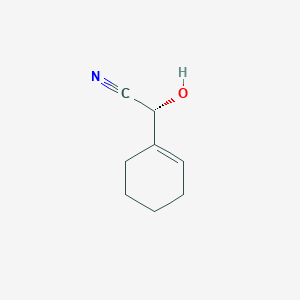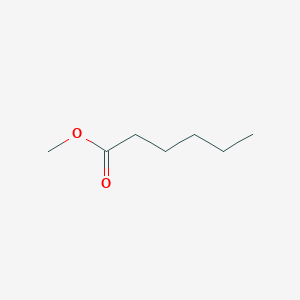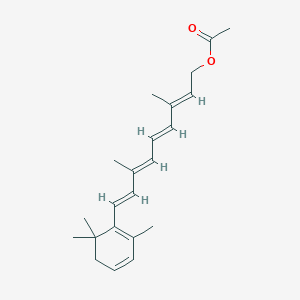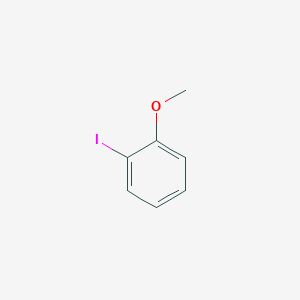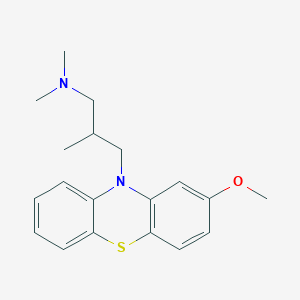![molecular formula C15H10N4O B129826 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one CAS No. 153457-28-4](/img/structure/B129826.png)
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one is a heterocyclic compound that has gained significant attention in recent years for its potential use in scientific research. This compound is a pyrazolonaphthyridine derivative that has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one is not yet fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, this compound has been shown to exhibit antioxidant activity, suggesting its potential use in the treatment of oxidative stress-related diseases. Additionally, it has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one in lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it a useful tool for investigating various biological processes. Additionally, its synthesis is relatively straightforward, making it readily available for use in experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. While 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit promising biological activities, it may also have negative effects on cells or tissues. Therefore, it is important to carefully evaluate its toxicity before using it in experiments.
将来の方向性
There are several potential future directions for research on 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one. One possible direction is to investigate its potential use in the treatment of cancer. This compound has been found to exhibit potent anticancer activity in vitro, and further studies could help to determine its potential as a new anticancer drug.
Another potential direction is to investigate its use as an antimicrobial agent. 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit potent antibacterial and antifungal activity, suggesting its potential use in the treatment of bacterial and fungal infections.
Finally, further studies could be conducted to investigate the mechanism of action of this compound. While some research has been done to elucidate its mechanism of action, more studies are needed to fully understand how it exerts its biological effects. This information could be useful in the development of new drugs or therapies based on this compound.
合成法
The synthesis of 1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminonicotinic acid with phenyl hydrazine, followed by cyclization with ethyl acetoacetate. This method has been found to be efficient and reliable, producing high yields of the desired product.
科学的研究の応用
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. Additionally, it has been found to exhibit potent antibacterial and antifungal activity, suggesting its potential use as an antimicrobial agent.
特性
CAS番号 |
153457-28-4 |
|---|---|
製品名 |
1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one |
分子式 |
C15H10N4O |
分子量 |
262.27 g/mol |
IUPAC名 |
1-phenyl-5H-pyrazolo[4,3-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C15H10N4O/c20-15-12-9-17-19(10-5-2-1-3-6-10)13(12)11-7-4-8-16-14(11)18-15/h1-9H,(H,16,18,20) |
InChIキー |
NTFHVXBSQIWJOW-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=NC4=NC(=O)C3=CN2 |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC4=C3C=CC=N4 |
正規SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=NC4=NC(=O)C3=CN2 |
同義語 |
4H-Pyrazolo[4,3-c][1,8]naphthyridin-4-one,1,5-dihydro-1-phenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



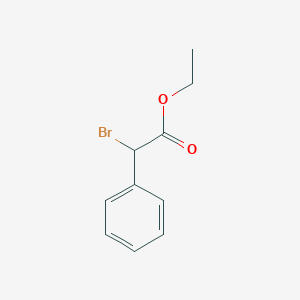
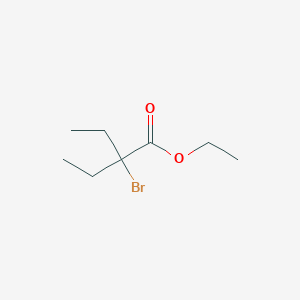
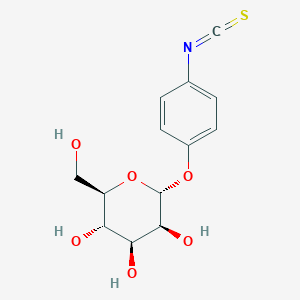
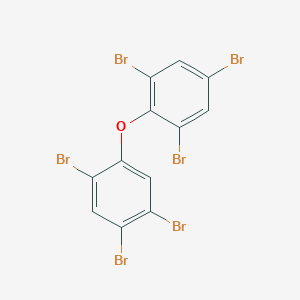
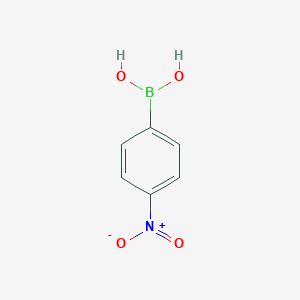
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
